molecular formula C14H21N3O3S B4468062 N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Cat. No.: B4468062
M. Wt: 311.40 g/mol
InChI Key: GHZZJGXEHLPKOO-UHFFFAOYSA-N
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Description

N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and a methanesulfonamide moiety

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-15(21(2,19)20)12-14(18)17-10-8-16(9-11-17)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZZJGXEHLPKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[2-oxo-2-(4-fluorophenylpiperazin-1-yl)ethyl]methanesulfonamide
  • N-methyl-N-[2-oxo-2-(4-chlorophenylpiperazin-1-yl)ethyl]methanesulfonamide
  • N-methyl-N-[2-oxo-2-(4-methylphenylpiperazin-1-yl)ethyl]methanesulfonamide

Uniqueness

N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide is unique due to its specific substitution pattern on the piperazine ring, which can result in distinct pharmacological properties compared to its analogs. The presence of the phenyl group can enhance its binding affinity to certain receptors, making it a valuable compound for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
Reactant of Route 2
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N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

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